

An In-Depth Technical Guide to the Physical and Chemical Properties of Tribromsalan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4',5-Tribromosalicylanilide

Cat. No.: B1170431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide that has historically been used as an antimicrobial agent in topical products such as soaps and disinfectants.[1][2] Despite its efficacy, its use in consumer products has been largely discontinued due to concerns about its photosensitizing effects.[1][2] However, recent research has unveiled its potential as an inhibitor of the NF- κ B signaling pathway, renewing interest in its application for therapeutic purposes, particularly in areas like oncology and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Tribromsalan, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Tribromsalan is presented below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ Br ₃ NO ₂	[1]
Molecular Weight	449.92 g/mol	[1]
CAS Number	87-10-5	[4]
Appearance	White to light yellow to light orange powder/crystal	[5]
Melting Point	223-224 °C	[5]
Boiling Point (Predicted)	409.1 ± 45.0 °C	[5]
Density (Estimated)	2.2936 g/cm ³	[3]
pKa (Predicted)	6.00 ± 0.48	[5]
Solubility		
Water	Practically insoluble	[5]
DMSO	8 mg/mL (17.78 mM)	[3]
Hot Acetone	Soluble	[5]
Dimethylformamide	Readily soluble	[5]

Spectral Data

Spectroscopic analysis is fundamental for the identification and characterization of Tribromsalan.

UV-Vis Spectroscopy

- λ_{max}: Aromatic compounds like Tribromsalan typically exhibit strong absorption in the UV region. The presence of a conjugated system of alternating single and double bonds is expected to result in a λ_{max} around 218 nm or higher.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Tribromsalan would be characterized by the following absorption bands:

- O-H stretch: A broad band in the region of 3500-3200 cm^{-1} indicative of the hydroxyl group.
- N-H stretch: A band in the region of 3400-3250 cm^{-1} .
- C=O stretch (Amide I): A strong band around 1650-1680 cm^{-1} .
- C=C stretch (Aromatic): Bands in the 1600-1450 cm^{-1} region.
- C-N stretch: A band in the 1400-1000 cm^{-1} region.
- C-Br stretch: Bands in the lower frequency region, typically below 800 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm). The hydroxyl (-OH) and amide (-NH) protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

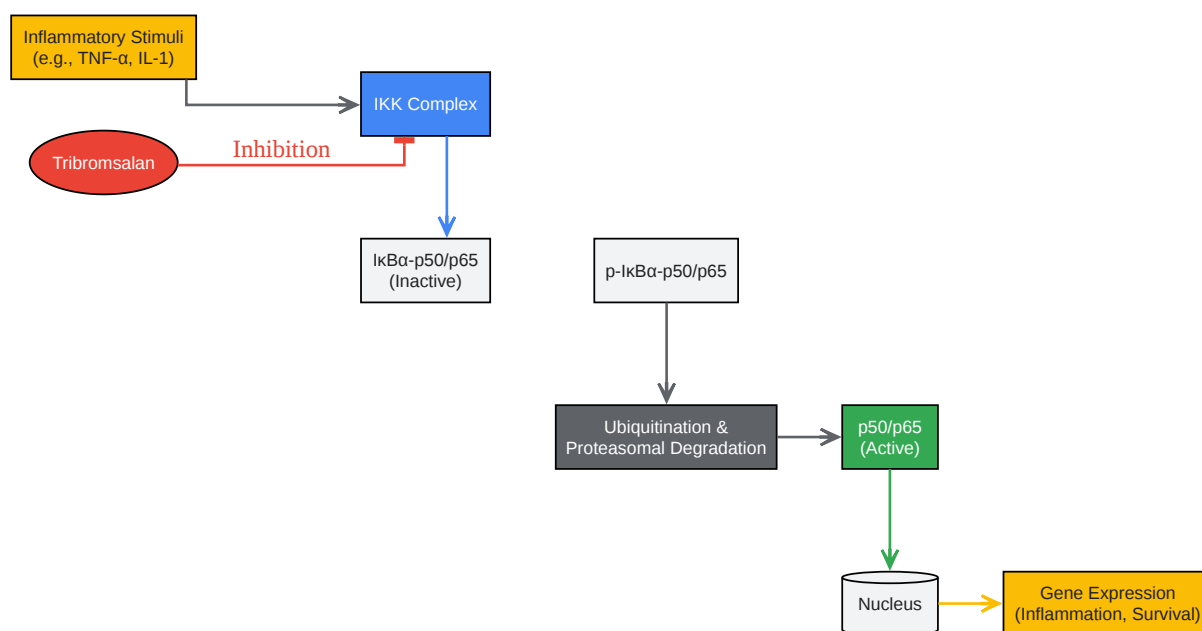
^{13}C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a significantly downfield chemical shift (around 160-180 ppm). The aromatic carbons would appear in the region of 110-160 ppm. Carbons attached to bromine atoms would experience a "heavy atom effect," which can influence their chemical shifts.[8]

Mechanism of Action: Inhibition of NF- κ B Signaling

Tribromsalan has been identified as an inhibitor of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The canonical NF- κ B pathway is held in an inactive state in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF- κ B dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

Tribromsalan exerts its inhibitory effect by preventing the phosphorylation of I κ B α . [3] By blocking this crucial step, Tribromsalan effectively halts the downstream signaling cascade,

preventing the nuclear translocation of NF- κ B and the subsequent expression of pro-inflammatory and pro-survival genes.



[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF- κ B signaling pathway by Tribromsalan.

Toxicological Profile: Photosensitization

A significant aspect of Tribromsalan's toxicological profile is its ability to induce photosensitivity, a condition where the skin becomes abnormally sensitive to sunlight.^{[1][2]} This adverse effect is a primary reason for its restricted use in consumer products.

The mechanism of photosensitization generally involves the absorption of ultraviolet (UV) radiation by the photosensitizing agent (in this case, Tribromsalan), leading to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen,

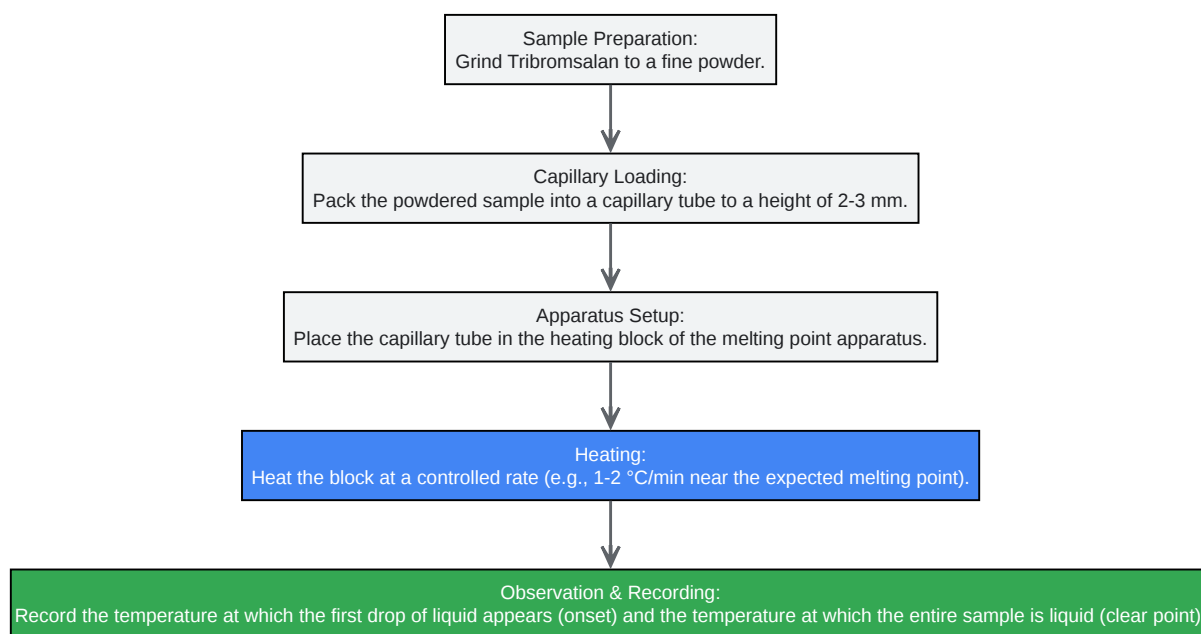
generating reactive oxygen species (ROS) such as singlet oxygen and free radicals. These highly reactive species can cause cellular damage, leading to inflammation and the clinical manifestations of photosensitivity. The photodegradation of brominated compounds under UV light can also lead to the formation of photoproducts that may contribute to the toxic effects.[9]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of Tribromsalan are outlined below.

Melting Point Determination (Capillary Method)

This protocol follows the standard capillary method for determining the melting point of a solid substance.



[Click to download full resolution via product page](#)

Figure 2: Workflow for melting point determination.

Procedure:

- **Sample Preparation:** A small amount of Tribromsalan is finely ground into a powder.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.
- **Observation and Recording:** The temperature range from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted is recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals for the determination of water solubility and can be adapted for other solvents.

Procedure:

- **Preparation of Supersaturated Solution:** An excess amount of Tribromsalan is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.
- **Sampling and Analysis:** A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (centrifugation or filtration may be necessary). The concentration of

Tribromsalan in the sample is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

UV-Visible Spectroscopy:

- **Sample Preparation:** A dilute solution of Tribromsalan is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- **Blank Measurement:** The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.
- **Sample Measurement:** The absorbance of the Tribromsalan solution is measured over a range of wavelengths (e.g., 200-400 nm).
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy (Solid Sample):

- **Sample Preparation (Thin Solid Film):** A small amount of solid Tribromsalan is dissolved in a volatile solvent like acetone or methylene chloride.^[10] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.^[10]
- **Background Spectrum:** A background spectrum of the empty sample compartment is collected.
- **Sample Spectrum:** The salt plate with the sample film is placed in the spectrometer, and the IR spectrum is recorded.
- **Data Analysis:** The positions (in cm^{-1}) and intensities of the characteristic absorption bands are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of Tribromsalan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
- **Data Processing and Analysis:** The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ in ppm), integration (for ¹H), and coupling constants (J in Hz) are determined and assigned to the respective nuclei in the molecule.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of Tribromsalan, its mechanism of action as an NF-κB inhibitor, and its toxicological concern regarding photosensitization. The inclusion of detailed experimental protocols aims to equip researchers and drug development professionals with the necessary information to handle, characterize, and further investigate this compound. While its historical use has been curtailed, the unique biological activity of Tribromsalan warrants continued exploration for potential therapeutic applications, provided its safety profile is carefully managed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3,4',5-Tribromosalicylanilide | C₁₃H₈Br₃NO₂ | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 3,4',5-Tribromosalicylanilide | C₁₃H₈Br₃NO₂ | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 4. Tribromsalan [webbook.nist.gov]
- 5. Tribromsalan | 87-10-5 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of Tribromsalan]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170431#physical-and-chemical-properties-of-tribromsalan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

